4-methylbenzenesulfonyl fluoride

Catalog No.
S571408
CAS No.
455-16-3
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylbenzenesulfonyl fluoride

CAS Number

455-16-3

Product Name

4-methylbenzenesulfonyl fluoride

IUPAC Name

4-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

Synonyms

4-PMSF, 4-toluenesulfonyl fluoride, alpha-tolylsulfonyl fluoride, p-toluenesulfonyl fluoride, para-toluenesulfonyl fluoride, phenylmethane sulfonyl fluoride, tosyl fluoride, TSF

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

Enzyme Inhibitor:

  • p-TSF is a well-known serine protease inhibitor. It acts by covalently modifying the serine residue in the active site of serine proteases, rendering them inactive. This property makes it a valuable tool for studying the function of serine proteases in various biological processes. [Source: PubChem, National Institutes of Health ""]

Studying Biological Processes:

  • Due to its ability to inhibit serine proteases, p-TSF has been used in numerous studies to investigate various biological processes, including:
    • Signal transduction: Serine proteases play a crucial role in signal transduction pathways, and p-TSF can be used to identify the involvement of these enzymes in specific signaling events. [Source: ScienceDirect ""]
    • Cell death: Serine proteases are involved in various cell death pathways, and p-TSF can be used to elucidate their role in these processes. [Source: National Center for Biotechnology Information ""]
    • Neurodegenerative diseases: Serine proteases have been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. p-TSF is being explored as a potential therapeutic agent for these diseases by targeting the relevant serine proteases. [Source: National Center for Biotechnology Information ""]

Other Applications:

  • p-TSF has also been used in other scientific research applications, such as:
    • Isolation and characterization of proteins: p-TSF can be used to inhibit unwanted proteolytic activity during protein isolation and purification procedures. [Source: Journal of Biological Chemistry ""]
    • Study of DNA replication: p-TSF can be used to inhibit certain DNA polymerases, which are enzymes involved in DNA replication. [Source: National Institutes of Health ""]

4-Methylbenzenesulfonyl fluoride, also known as p-toluenesulfonyl fluoride, is an organic compound with the molecular formula C₇H₇FO₂S. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound features a sulfonyl fluoride functional group attached to a methyl-substituted aromatic ring, making it an important reagent in organic synthesis and medicinal chemistry.

p-TSF is a corrosive and toxic compound. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also a lachrymator, meaning it induces tear production.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling p-TSF.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to proper regulations.

Data:

  • The median lethal dose (LD50) for p-TSF in rats is reported to be 100 mg/kg (oral).
, primarily as a sulfonylating agent. It can react with nucleophiles to form sulfonamides or sulfones. Notably, it has been utilized in visible-light-mediated sulfonylation reactions, where it acts as a stable sulfonylation reagent for anilines, producing diverse and complex sulfones under mild conditions .

The biological activity of 4-methylbenzenesulfonyl fluoride has been explored in the context of its use as a pharmacological tool. It is known to inhibit serine proteases, which are enzymes that play critical roles in various biological processes. This inhibition can be leveraged in drug discovery and development to target specific pathways involved in diseases such as cancer and inflammation .

Several methods exist for synthesizing 4-methylbenzenesulfonyl fluoride:

  • One-Pot Synthesis: A transition-metal-free method involves the reaction of sodium 4-methylbenzenesulfonate with cyanuric chloride and potassium hydrogen fluoride under specific conditions, yielding high purity and good yields .
  • From Sulfonyl Chlorides: Another approach includes converting 4-methylbenzenesulfonyl chloride into its fluoride counterpart using sulfuryl fluoride as a fluoride source .
  • General Reaction Conditions: The reactions typically require solvents like acetonitrile or acetone and may utilize phase transfer catalysts to enhance yields .

4-Methylbenzenesulfonyl fluoride finds applications in:

  • Organic Synthesis: Used as a sulfonylating agent for the preparation of sulfonamides and sulfones.
  • Pharmaceutical Development: Acts as an inhibitor for serine proteases in drug design.
  • Click Chemistry: Its unique structure allows it to participate in sulfur(VI) fluoride exchange reactions, facilitating the development of new chemical entities .

Studies have indicated that 4-methylbenzenesulfonyl fluoride interacts effectively with various nucleophiles, leading to the formation of sulfonamides. Its behavior in visible-light-mediated reactions has highlighted its utility in late-stage functionalization processes, showcasing its versatility as a reagent in synthetic chemistry .

Several compounds share structural similarities with 4-methylbenzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructureUnique Features
Benzene sulfonyl chlorideC₆H₅SO₂ClMore reactive than the corresponding fluoride
4-Chlorobenzenesulfonyl fluorideC₇H₆ClO₂SExhibits different reactivity patterns
4-Fluorobenzenesulfonyl chlorideC₇H₆FClO₂SUseful for fluorination reactions
4-(Trifluoromethyl)benzenesulfonyl fluorideC₈H₄F₃O₂SIncreased lipophilicity and potential biological activity

Uniqueness

The uniqueness of 4-methylbenzenesulfonyl fluoride lies in its balance between reactivity and stability, making it suitable for various synthetic applications without excessive side reactions. Its ability to act as both a sulfonylating agent and an inhibitor of specific enzymes further distinguishes it from other similar compounds.

XLogP3

2.7

LogP

2.74 (LogP)

Melting Point

41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

455-16-3

Wikipedia

Benzenesulfonyl fluoride, 4-methyl-

General Manufacturing Information

Benzenesulfonyl fluoride, 4-methyl-: INACTIVE

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

Explore Compound Types